molecular formula C12H17ClN2 B8312507 6-Chloro-3-(N,N-dimethylamino)methyl-1,2,3,4-tetrahydroquinoline

6-Chloro-3-(N,N-dimethylamino)methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8312507
M. Wt: 224.73 g/mol
InChI Key: JUXRCKHOUDDWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(N,N-dimethylamino)methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-(6-chloro-1,2,3,4-tetrahydroquinolin-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C12H17ClN2/c1-15(2)8-9-5-10-6-11(13)3-4-12(10)14-7-9/h3-4,6,9,14H,5,7-8H2,1-2H3

InChI Key

JUXRCKHOUDDWQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC2=C(C=CC(=C2)Cl)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1M Borane/THF complex (33 ml) was added to a THF (300 ml) suspension of 6-chloro-N,N-dimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxamide (2.135 g). The reaction mixture was heated under reflux for 6 hours, and left standing for cooling. The reaction mixture was ice-cooled, to which was added water (5 ml) and 6N hydrochloric acid (30 ml). The mixture was stirred at room temperature for 15 hours, then concentrated. 3N aqueous sodium hydroxide solution was added to the residue to make basic, which was extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, then dried and concentrated. The residue was purified by alumina column chromatography (eluent: ethyl acetate/hexane=1/4). The obtained crude crystals were washed with hexane to obtain the entitled compound (1.432 g).
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
6-chloro-N,N-dimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxamide
Quantity
2.135 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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